HC Red NO. 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HC Red No. 10 involves the nitration of 4-chloroaniline followed by a coupling reaction with 1,2-propanediol. The reaction conditions typically include the use of nitric acid for nitration and a base such as sodium hydroxide for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
HC Red No. 10 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under elevated temperatures.
Major Products
Reduction: The major product is 1-Amino-2-amino-4-(2’,3’-dihydroxypropyl)amino-5-chlorobenzene.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
HC Red No. 10 has several applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific cellular targets.
Industry: Widely used in the cosmetic industry for hair dye formulations
Mechanism of Action
The primary mechanism of action of HC Red No. 10 in hair dyeing involves the penetration of the dye molecules into the hair shaft, where they bind to the keratin proteins. This binding imparts a red color to the hair. The molecular targets include the amino acid residues in the keratin proteins, and the pathways involved are primarily physical adsorption and chemical bonding .
Comparison with Similar Compounds
Similar Compounds
HC Red No. 11: Similar in structure but with different substituents, leading to variations in color and stability.
Basic Red 51: Another red dye used in hair coloring but with a different chemical structure.
Uniqueness
HC Red No. 10 is unique due to its specific combination of functional groups, which provide it with distinct color properties and stability. Its ability to form strong bonds with keratin makes it particularly effective in semi-permanent hair dye formulations .
Properties
CAS No. |
95576-89-9 |
---|---|
Molecular Formula |
C9H12ClN3O4 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
3-(4-amino-2-chloro-5-nitroanilino)propane-1,2-diol |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-1-7(11)9(13(16)17)2-8(6)12-3-5(15)4-14/h1-2,5,12,14-15H,3-4,11H2 |
InChI Key |
YFKNIPGAJBJZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)NCC(CO)O)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.